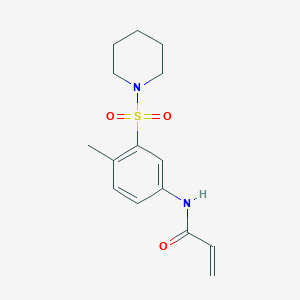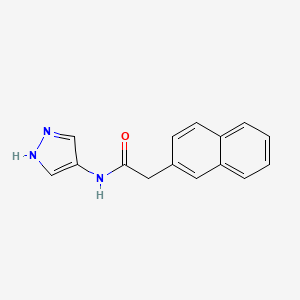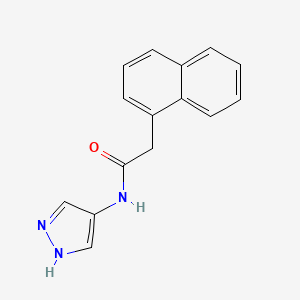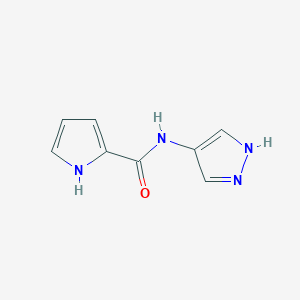
3-bromo-N-(1H-pyrazol-4-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-N-(1H-pyrazol-4-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science.
Mecanismo De Acción
The mechanism of action of 3-bromo-N-(1H-pyrazol-4-yl)benzamide involves the inhibition of various enzymes and proteins in the target cells. In cancer cells, it inhibits the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. This inhibition leads to the activation of tumor suppressor genes and the inhibition of oncogenes, resulting in the inhibition of cancer cell growth. In weeds and pests, it inhibits the activity of various enzymes involved in the synthesis of essential proteins, leading to their death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the target cells and organisms. In cancer cells, it induces apoptosis, which is programmed cell death, and inhibits cell proliferation. In weeds and pests, it leads to the inhibition of growth and development, resulting in their death. However, further studies are needed to determine the exact biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-bromo-N-(1H-pyrazol-4-yl)benzamide in lab experiments is its high potency, which allows for the use of low concentrations. This reduces the risk of toxicity and side effects. Another advantage is its broad spectrum of activity, which makes it useful in various scientific research applications. However, one limitation is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for the study of 3-bromo-N-(1H-pyrazol-4-yl)benzamide. In the field of medicine, further studies are needed to determine its efficacy and safety as an anticancer agent in various types of cancer. In agriculture, more research is needed to determine its potential as a herbicide and pesticide and its effects on non-target organisms. In material science, further studies are needed to determine its potential as a building block for the synthesis of various organic compounds. Additionally, the development of more efficient and sustainable synthesis methods for this compound is a promising future direction.
Métodos De Síntesis
The synthesis of 3-bromo-N-(1H-pyrazol-4-yl)benzamide involves the reaction of 4-bromobenzoyl chloride with 1H-pyrazole-4-amine in the presence of a base such as triethylamine. This reaction results in the formation of the desired product, which can be purified using various methods such as column chromatography, recrystallization, and distillation.
Aplicaciones Científicas De Investigación
3-bromo-N-(1H-pyrazol-4-yl)benzamide has shown promising results in various scientific research applications. In the field of medicine, it has been studied for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. In agriculture, it has been investigated for its potential as a herbicide and pesticide due to its ability to inhibit the growth of weeds and pests. In material science, it has been studied for its potential as a building block for the synthesis of various organic compounds.
Propiedades
IUPAC Name |
3-bromo-N-(1H-pyrazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O/c11-8-3-1-2-7(4-8)10(15)14-9-5-12-13-6-9/h1-6H,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMBXSUPHXLOUHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NC2=CNN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(Trifluoromethylsulfonyl)anilino]propan-2-ol](/img/structure/B7542036.png)
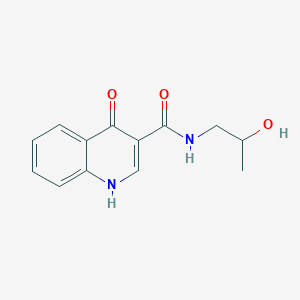



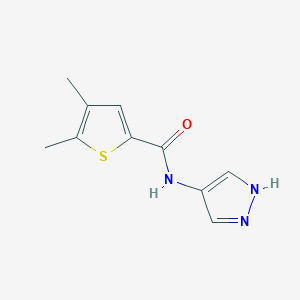
![N-[5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B7542076.png)
